1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)-

Overview

Description

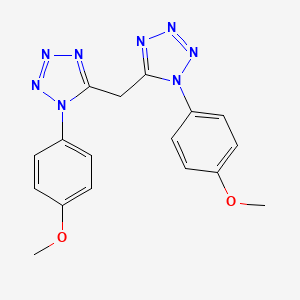

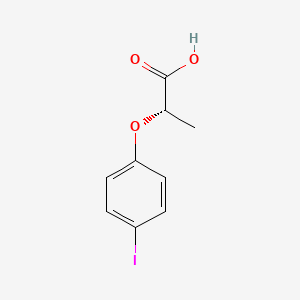

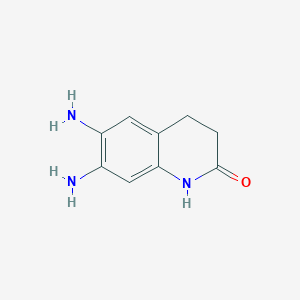

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features two tetrazole rings connected by a methylene bridge, with each tetrazole ring substituted by a 4-methoxyphenyl group. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and coordination chemistry .

Safety and Hazards

1H-Tetrazole compounds are known to be explosive and can decompose rapidly and explosively if heated above their melting point . They present an extreme risk of explosion by shock, friction, fire, or other sources of ignition . They react violently with strong oxidizers and can react exothermically with reducing agents .

Mechanism of Action

Target of Action

Tetrazole compounds are known for their wide range of applications in medicinal chemistry due to their bioisosteric similarity to the carboxylate group . They can interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

It’s known that tetrazole compounds often act through a ring-opening reaction . The pyrolysis process of bis-tetrazole compounds is likely to begin with a ring-opening reaction of the tetrazole ring, and the main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition .

Biochemical Pathways

Tetrazole compounds are known to be involved in a variety of biochemical processes due to their ability to mimic the carboxylate group

Result of Action

The decomposition of tetrazole compounds often results in the release of nitrogen-rich gases , which could potentially have various effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, the compound’s boiling point is 626.7±65.0 °C at 760 mmHg , suggesting that it is stable at normal physiological temperatures but may decompose at higher temperatures.

Preparation Methods

The synthesis of 1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- typically involves a [3+2] cycloaddition reaction between arylnitriles and sodium azide. One efficient method uses zirconyl chloride as a catalyst in dimethylformamide (DMF) at 100°C, yielding the desired product in excellent yields . Another approach involves the reaction of aldoximes with diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . Industrial production methods often employ microwave-assisted synthesis, heterogeneous catalysts, or nanoparticles to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The tetrazole rings can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions. Common reagents used in these reactions include sodium azide, diphenyl phosphorazidate, and various catalysts like zirconyl chloride and L-proline

Scientific Research Applications

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- has numerous scientific research applications:

Chemistry: It serves as a precursor for the synthesis of other tetrazole derivatives and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.

Medicine: Tetrazole derivatives are explored for their potential as bio-isosteric replacements for carboxylic acids in drug design, with applications in developing antihypertensive and antimicrobial agents.

Comparison with Similar Compounds

1H-Tetrazole, 5,5’-methylenebis[1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

1H-Tetrazole: The parent compound with a simpler structure, lacking the methylene bridge and 4-methoxyphenyl groups.

5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, offering different reactivity and applications.

1,5-Disubstituted Tetrazoles: Compounds with substituents at both the 1- and 5-positions, providing unique properties and uses in coordination chemistry and material science

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8O2/c1-26-14-7-3-12(4-8-14)24-16(18-20-22-24)11-17-19-21-23-25(17)13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSVEUOFYVMNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389118 | |

| Record name | 1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105678-68-0 | |

| Record name | 1H-Tetrazole, 5,5'-methylenebis[1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B3045298.png)

![3-(5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxamido)propanoic acid](/img/structure/B3045300.png)